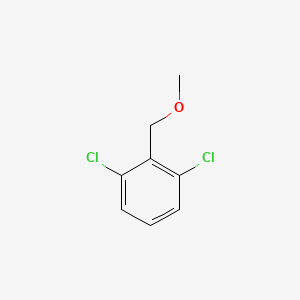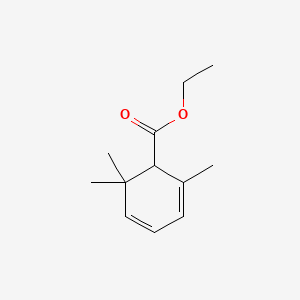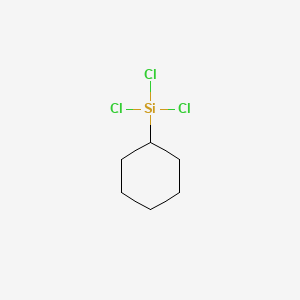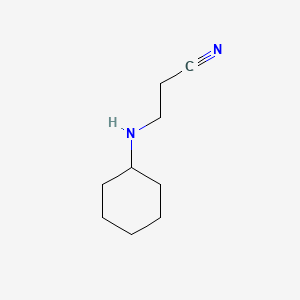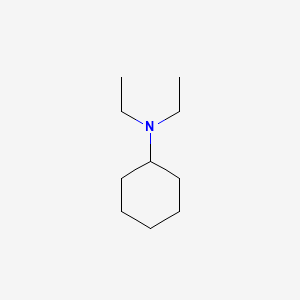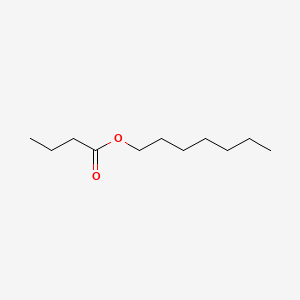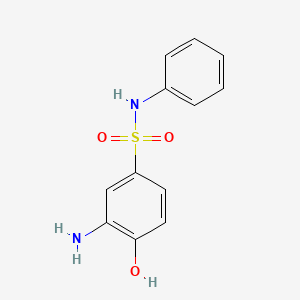
4-メチルベンジルメルカプタン
説明
“(4-Methylphenyl)methanethiol” is a laboratory chemical with the molecular formula C8H10S . It is also known by its CAS number 4498-99-1.
Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl)methanethiol” is represented by the formula C8H10S . The InChi Key for this compound is AGFYZLVFPSGUIX-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “(4-Methylphenyl)methanethiol” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
“(4-Methylphenyl)methanethiol” is a liquid at room temperature . It has a molecular weight of 138.23 g/mol . The density of this compound is 1.023 .科学的研究の応用
プロテオミクス研究
4-メチルベンジルメルカプタンは、プロテオミクス(タンパク質、特にその構造と機能の大規模な研究)で使用されています。 この化合物は、タンパク質とペプチドを修飾する能力により、プロテオミクス研究アプリケーション用の特殊な製品として使用されます .
ω-メルカプトアミノ酸の合成
このメルカプタンは、さまざまなω-メルカプトアミノ酸の合成に使用されています。 これらのアミノ酸は、特定の構造的および機能的特性を備えたペプチドとタンパク質の開発に重要な、3〜5個のメチレンユニットの範囲の側鎖長を持っています .
自己組織化単分子層
4-メチルベンジルメルカプタンは、自己組織化単分子層(SAM)の形成剤として役立ちます。 SAMは、このメルカプタンなどの溶液ベースの活性化合物を表面に適用すると、自発的に形成される分子の組織化された層です .
ワインの多官能性メルカプタンの定量分析
食品科学の分野、特に醸造学(ワインの研究)では、4-メチルベンジルメルカプタンは、ワインの多官能性メルカプタンをナノグラム/リットルレベルで定量的に決定するための内部標準として使用されます。 このアプリケーションは、ワインの風味プロファイルと香気成分を理解するために不可欠です .
化学物質の保管と取扱いの安全性研究
化学研究施設での安全な保管と取り扱いを確保するために、沸点、密度、引火点などの化合物の特性が研究されています。 この情報は、ラボの安全基準を維持するために不可欠です .
分析化学
分析化学では、4-メチルベンジルメルカプタンは、チオールを検出および定量するための新しい方法を開発するために使用されます。 その透明な液体形態と比重は、さまざまな分析技術に適しています .
材料科学
材料科学の研究者は、4-メチルベンジルメルカプタンを使用して、材料の表面特性を修飾します。 これには、疎水性表面の作成や電気伝導率の変更が含まれます .
環境科学
環境科学では、このメルカプタンは、硫黄を含む化合物が大気への影響とその大気質と汚染における役割を研究するために使用されます .
将来の方向性
特性
IUPAC Name |
(4-methylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFYZLVFPSGUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196349 | |
| Record name | p-Xylene-alpha-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-99-1 | |
| Record name | 4-Methylbenzyl mercaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xylene-alpha-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4498-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Xylene-alpha-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-xylene-α-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylbenzyl Mercaptan interact with gold surfaces?
A: While the provided research doesn't directly investigate 4-Methylbenzyl Mercaptan, it explores the interaction of similar compounds, 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan, with gold surfaces. These compounds, like 4-Methylbenzyl Mercaptan, possess a thiol (-SH) group. The research demonstrates that these thiols bind strongly to Au(111) surfaces, likely through the sulfur atom [, ]. This suggests that 4-Methylbenzyl Mercaptan would also likely exhibit strong binding affinity to gold surfaces through its thiol group.
Q2: Does the oxidation state of 4-Methylbenzyl Mercaptan affect its interaction with water molecules when adsorbed on a gold surface?
A: The research on 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan provides insight into this question. These compounds, containing both thiol and hydroquinone moieties, exhibit reversible changes in their hydration state upon oxidation and reduction when adsorbed on Au(111) surfaces []. Specifically, the oxidized forms of these molecules bind fewer water molecules compared to their reduced counterparts. While 4-Methylbenzyl Mercaptan lacks the hydroquinone group, its thiol group can undergo oxidation to a disulfide. Therefore, it's plausible that the oxidation state of 4-Methylbenzyl Mercaptan could also influence its interaction with water molecules when adsorbed on gold, although further research is needed to confirm this.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


